molecular formula C13H17BrN2O3 B1444717 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine CAS No. 1146089-80-6

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Cat. No. B1444717
M. Wt: 329.19 g/mol
InChI Key: ZLDRMMHRSSNZPE-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

In a 250 mL round bottom flask, added 6-Bromo-pyridin-3-ol (4.69 g, 26.95 mmol) and 3-Iodo-azetidine-1-carboxylic acid tert-butyl ester (7.63g, 26.95 mmol) and Cs2CO3 (12.26 g, 37.73 mmol) in DMF (10 mL) with stirring under argon. The reaction was heated at 90° C. overnight. Reaction was then poured onto water (200 mL). The crude product was extracted with EtOAc (3×50 mL). The organic extraction was concentrated and purified by flash chromatography with 10% EtOAc in Hexanes to afford product 2.62 g (yield 30%) of 3-(6-Bromo-pyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester as light brown solid.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:19][CH:18](I)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[C:9]([O:13][C:14]([N:16]1[CH2:19][CH:18]([O:8][C:5]2[CH:6]=[N:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.69 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
7.63 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)I
Name
Quantity
12.26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
was then poured onto water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extraction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 10% EtOAc in Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC=1C=NC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.